5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one
CAS No.:
Cat. No.: VC18275026
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 5-amino-1-[2-(oxolan-2-yl)ethyl]pyridin-2-one |
| Standard InChI | InChI=1S/C11H16N2O2/c12-9-3-4-11(14)13(8-9)6-5-10-2-1-7-15-10/h3-4,8,10H,1-2,5-7,12H2 |
| Standard InChI Key | QGSDKNPQDSDTOF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CCN2C=C(C=CC2=O)N |
Introduction
5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds, specifically pyridine derivatives. It features a pyridine ring, an amino group, and a tetrahydrofuran moiety, contributing to its unique chemical properties and biological activities. This compound is of interest in medicinal chemistry and pharmacology due to its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one involves several steps, often including refluxing in solvents such as ethanol or dimethylformamide (DMF), followed by purification techniques like recrystallization or chromatography. Specific methods may vary depending on desired yields and purity levels.
Chemical Reactivity
The compound's reactivity is influenced by its functional groups. The amino group can participate in nucleophilic substitution reactions, while the pyridine nitrogen can engage in electrophilic aromatic substitution. The tetrahydrofuran ring may undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or bases.
Biological Activity and Potential Applications
Research suggests that modifications to either the pyridine or tetrahydrofuran components can significantly affect biological activity, highlighting the importance of structural optimization in drug design. The compound has potential applications in medicinal chemistry, particularly in areas targeting various biological targets such as enzymes or receptors.
Comparison with Similar Compounds
While specific data on 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one is limited, compounds with similar structures, such as 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one, have been studied for their pharmacological properties. These compounds often feature a combination of pyridine and tetrahydrofuran rings, which may enhance solubility and bioavailability.
Future Research Directions
Further research is needed to fully explore the biological activities and therapeutic potential of 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one. This includes comprehensive studies on its pharmacodynamics and pharmacokinetics, as well as structural optimization to enhance its interaction with biological targets.
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